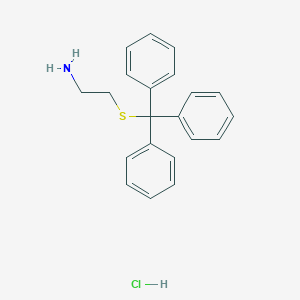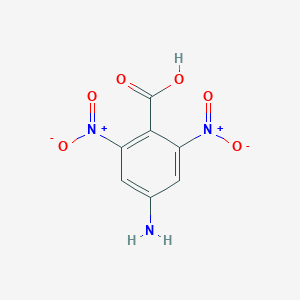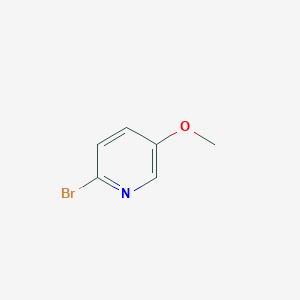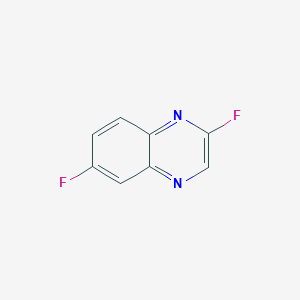
2,6-Difluoroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoroquinoxaline is a heterocyclic compound that has gained significant attention in the field of scientific research. It is a derivative of quinoxaline, which is a bicyclic aromatic compound. The unique properties of 2,6-difluoroquinoxaline have made it a popular compound for various applications, including medicinal chemistry, materials science, and organic synthesis.
Mechanism Of Action
The mechanism of action of 2,6-difluoroquinoxaline varies depending on the application. In medicinal chemistry, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell proliferation and viral replication. In materials science, it exhibits unique electronic and optical properties due to its conjugated structure. In organic synthesis, it serves as a versatile building block for the formation of various heterocyclic compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,6-difluoroquinoxaline have been studied extensively in vitro and in vivo. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms. In materials science, it exhibits strong fluorescence and charge transport properties. In organic synthesis, it serves as a useful intermediate for the formation of various heterocyclic compounds.
Advantages And Limitations For Lab Experiments
The advantages of using 2,6-difluoroquinoxaline in lab experiments include its high yield and purity, versatility, and unique properties. However, its limitations include its toxicity, instability, and potential side effects.
Future Directions
There are several future directions for the study of 2,6-difluoroquinoxaline. In medicinal chemistry, further research is needed to explore its potential as a cancer therapeutic agent and antiviral drug. In materials science, its use as a building block for the synthesis of organic semiconductors and fluorescent dyes can be further optimized. In organic synthesis, its use as an intermediate for the formation of various heterocyclic compounds can be further explored.
Conclusion:
2,6-Difluoroquinoxaline is a versatile and unique compound that has gained significant attention in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in various applications and to address its limitations.
Synthesis Methods
The synthesis of 2,6-difluoroquinoxaline can be achieved via several methods. One of the most common methods is the reaction between 2,3-difluoroaniline and glyoxal in the presence of a catalyst. Another method involves the reaction between 2,3-difluoroaniline and 1,2-dicarbonyl compounds. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
2,6-Difluoroquinoxaline has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to have anticancer, antimicrobial, and antiviral properties. In materials science, it has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic synthesis, it has been used as a versatile intermediate for the synthesis of various heterocyclic compounds.
properties
CAS RN |
112080-06-5 |
|---|---|
Product Name |
2,6-Difluoroquinoxaline |
Molecular Formula |
C8H4F2N2 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
2,6-difluoroquinoxaline |
InChI |
InChI=1S/C8H4F2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H |
InChI Key |
ROETUDGVWCNDQC-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=CN=C2C=C1F)F |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1F)F |
synonyms |
Quinoxaline, 2,6-difluoro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



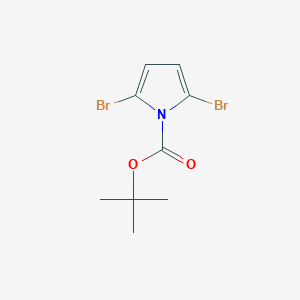
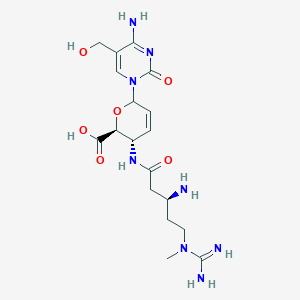
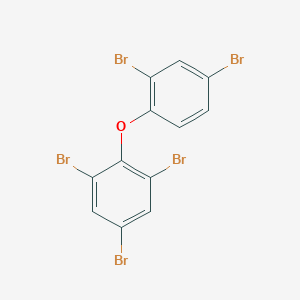
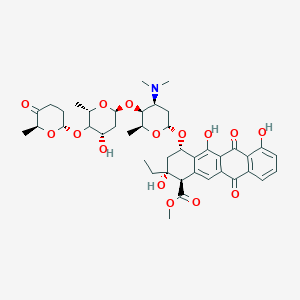
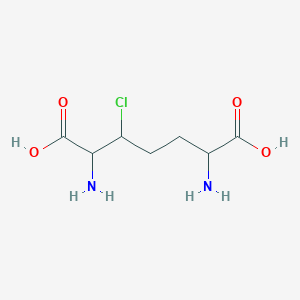
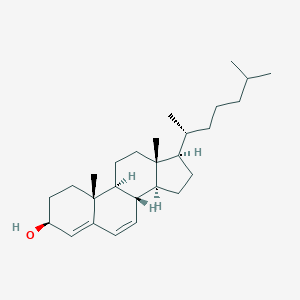
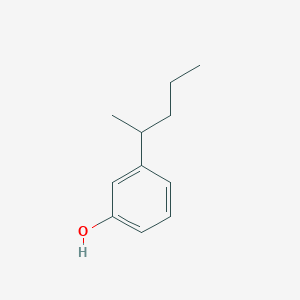
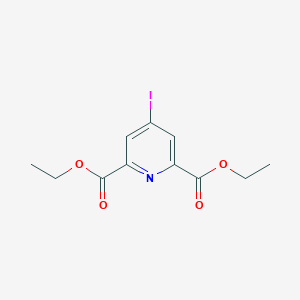
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)
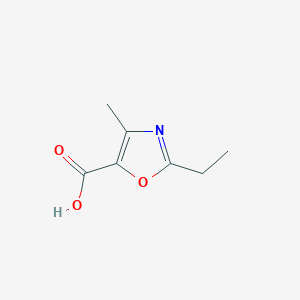
![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)
